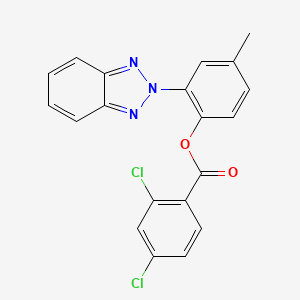

2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2H-Benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoat ist eine chemische Verbindung, die für ihre Anwendungen in verschiedenen Bereichen bekannt ist, darunter Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre Benzotriazol- und Dichlorbenzoat-Einheiten aus, die zu ihren einzigartigen Eigenschaften und Funktionalitäten beitragen.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-(2H-Benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoat beinhaltet typischerweise die Reaktion von 2-(2H-Benzotriazol-2-yl)-4-methylphenol mit 2,4-Dichlorbenzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung der Esterbindung zu erleichtern. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Dichlormethan und einen Temperaturbereich von 0-25 °C.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und verwendet häufig kontinuierliche Fließreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Effizienz sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2H-Benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Dichlorbenzoat-Einheit.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Benzotriazol-Derivate produzieren können.

Wissenschaftliche Forschungsanwendungen

2-(2H-Benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Stabilisator in der Polymerchemie verwendet, um den Abbau durch UV-Licht zu verhindern.

Biologie: Untersucht für sein Potenzial als Schutzmittel gegen UV-induzierte Schäden in biologischen Systemen.

Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antioxidativer Aktivitäten.

Industrie: Wird bei der Herstellung von Beschichtungen, Klebstoffen und anderen Materialien verwendet, die UV-Stabilität erfordern.

Wirkmechanismus

Der Wirkmechanismus von 2-(2H-Benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoat beinhaltet seine Fähigkeit, UV-Licht zu absorbieren und die Energie als Wärme abzuführen, wodurch ein UV-induzierter Abbau verhindert wird. Die Benzotriazoleinheit spielt dabei eine entscheidende Rolle, indem sie als UV-Absorber fungiert. Die Verbindung kann auch mit verschiedenen molekularen Zielen und Signalwegen interagieren, was zu ihren schützenden Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE involves the absorption of UV light by the benzotriazole moiety. This absorption prevents the UV light from reaching and damaging the underlying material or biological tissue. The compound acts as a UV filter, converting the absorbed UV energy into less harmful forms, such as heat.

Molecular Targets and Pathways

The primary molecular target of the compound is UV radiation. By absorbing UV light, the compound protects various substrates from UV-induced degradation. The pathways involved include the dissipation of absorbed energy through non-radiative processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Ein weiteres Benzotriazol-Derivat, das als UV-Stabilisator verwendet wird.

Drometrizol: Bekannt für seine UV-absorbierenden Eigenschaften und wird in ähnlichen Anwendungen eingesetzt.

Einzigartigkeit

2-(2H-Benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoat ist aufgrund seiner spezifischen Kombination aus Benzotriazol- und Dichlorbenzoat-Einheiten einzigartig, die eine verbesserte UV-Stabilität und potenzielle therapeutische Vorteile bieten. Seine Vielseitigkeit in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie, unterscheidet es weiter von anderen ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C20H13Cl2N3O2 |

|---|---|

Molekulargewicht |

398.2 g/mol |

IUPAC-Name |

[2-(benzotriazol-2-yl)-4-methylphenyl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C20H13Cl2N3O2/c1-12-6-9-19(27-20(26)14-8-7-13(21)11-15(14)22)18(10-12)25-23-16-4-2-3-5-17(16)24-25/h2-11H,1H3 |

InChI-Schlüssel |

BHQYVUZKUYPKCY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.